Diethyl-4,5-dicyanophthalate
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Overview
Description
Diethyl-4,5-dicyanophthalate is an organic compound with the molecular formula C14H12N2O4 It is a derivative of phthalic acid, specifically a diethyl ester with two cyano groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl-4,5-dicyanophthalate can be synthesized through several methods. One common approach involves the esterification of 4,5-dicyanophthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl-4,5-dicyanophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4,5-Dicarboxyphthalic acid derivatives.
Reduction: 4,5-Diaminophthalate derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Scientific Research Applications
Diethyl-4,5-dicyanophthalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism by which diethyl-4,5-dicyanophthalate exerts its effects involves interactions with specific molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Diethyl phthalate: Lacks the cyano groups, making it less reactive in certain chemical reactions.
Dimethyl phthalate: Similar structure but with methyl ester groups instead of ethyl, affecting its physical and chemical properties.
Di-n-butyl phthalate: Contains longer alkyl chains, influencing its solubility and plasticizing properties.
Uniqueness
Diethyl-4,5-dicyanophthalate is unique due to the presence of cyano groups, which enhance its reactivity and potential applications in various fields. The combination of ester and cyano functionalities makes it a versatile compound for synthetic and industrial purposes.
Properties
CAS No. |
1030871-34-1 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
diethyl 4,5-dicyanobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-3-19-13(17)11-5-9(7-15)10(8-16)6-12(11)14(18)20-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
ABPYRXZVCOXCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)C#N)C(=O)OCC |
Origin of Product |
United States |
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